molecular formula C16H18O7 B1210012 4-Methylumbelliferyl-alpha-L-fucopyranoside CAS No. 54322-38-2

4-Methylumbelliferyl-alpha-L-fucopyranoside

Cat. No. B1210012
CAS RN: 54322-38-2
M. Wt: 322.31 g/mol
InChI Key: CQKHENXHLAUMBH-CRLRYRHBSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl-alpha-L-fucopyranoside involves alpha-selective aromatic glycosylation techniques. Chang et al. (2009) described a practical and efficient alpha-selective aromatic glycosylation using per-O-acetyl glycopyranosyl trichloroacetimidates, demonstrating its utility in the stereoselective synthesis of 4-methylumbelliferyl alpha-T-antigen (Chang, Lin, Li, & Mong, 2009). Furthermore, Vankayalapati and Singh (2000) developed a synthesis method for disaccharides as fucosidase substrates, showcasing the versatility of glycosyl donor substitution strategies in the synthesis of complex molecules (Vankayalapati & Singh, 2000).

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl-alpha-L-fucopyranoside is crucial for its function as a fluorogenic substrate. Advanced analytical techniques, such as X-ray crystallography, have been used to elucidate the structural aspects of related compounds, providing insights into their functional roles in enzymatic reactions. Watt et al. (2000) synthesized and determined the X-ray crystal structure of related oligosaccharides, contributing to the understanding of glycosidic bond formations and substrate specificity (Watt, Brasch, Larsen, Melton, & Simpson, 2000).

Scientific Research Applications

Application in Enzyme Studies

4-Methylumbelliferyl-alpha-L-fucopyranoside is used in the investigation of enzyme specificity and properties, particularly in the context of lysosomal glycolipid hydrolases. Studies have demonstrated its utility in understanding the enzymatic processes involved in human diseases such as Krabbe's disease, a type of glycolipidosis, by testing enzyme preparations from patients with different types of glycolipidosis. The compound is capable of being hydrolyzed by multiple forms of human alpha-L-fucosidase, indicating its versatility in studying both hydrophilic and synthetic, lipid-like substrates (Wiederschain GYa et al., 1992).

Diagnostic Applications

4-Methylumbelliferyl-alpha-L-fucopyranoside has applications in the diagnosis of various lysosomal diseases. It has been shown to be a substrate for glycosidases and is used in revealing enzyme deficiencies for diseases like Gaucher and Hurler diseases as well as GM1 gangliosidosis and alpha-mannosidosis. Its fluorescence properties, especially under UV light, make it a convenient substrate for detecting glycosidase activity in tissue samples, facilitating fast prenatal diagnosis of lysosomal diseases (E. Karpova et al., 1991).

Biochemical Characterization

The compound is used in biochemical characterization of diseases such as fucosidosis. Research involving the spleen and liver of a patient with fucosidosis showed a complete deficiency of 4-methylumbelliferyl-alpha-L-fucosidase activity, aiding in confirming the diagnosis. The compound's ability to differentiate between normal and deficient enzyme activity makes it valuable in studying the biochemical aspects of such diseases (J. Alhadeff et al., 1978).

Study of Isozymes and Genetic Polymorphisms

It is also instrumental in the study of isozymes and genetically polymorphic enzymes. Research has utilized 4-methylumbelliferyl-alpha-L-fucopyranoside in detecting isozyme patterns in desialylated blood plasma or serum alpha-L-fucosidase (FUCA). These studies reveal insights into the genetic polymorphism of enzymes and their distribution in different biological fluids, contributing significantly to genetic and enzymatic research (H. Takeshita et al., 1994).

Future Directions

The future directions of 4-Methylumbelliferyl-alpha-L-fucopyranoside could involve its continued use in α-L-fucosidase 1 (α-L-FUCA-1) enzyme assays to study the distribution of the membrane-associated α-L-FUCA-1 of human sperm .

properties

IUPAC Name

4-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHENXHLAUMBH-CRLRYRHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969393
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl-alpha-L-fucopyranoside

CAS RN

54322-38-2
Record name 4-Methylumbelliferyl α-L-fucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54322-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl fucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(6-deoxy-α-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.708
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
R Bishnoi, S Mahajan, TNC Ramya - Glycobiology, 2018 - academic.oup.com
… F-type lectin domain does not have any effect on the activity of the cis-positioned alpha-l-fucosidase domain with the synthetic substrate, 4-Methylumbelliferyl-alpha-l-fucopyranoside or …
Number of citations: 13 academic.oup.com
SW Johnson, JA Alhadeff - Comparative Biochemistry and …, 1990 - europepmc.org
… All the alpha-L-fucosidases have similar KM values (0.05-0.12 mM) for 4-methylumbelliferyl-alpha-L-fucopyranoside but pH-activity curves which are significantly different in optima and …
Number of citations: 10 europepmc.org
RL Hopfer - 1990 - elibrary.ru
… $\alpha$-L-fucosidase has been solubilized using Triton X-100, purified by affinity chromatography and partially characterized using 4-methylumbelliferyl-$\alpha$-L-fucopyranoside (…
Number of citations: 0 elibrary.ru
RL Hopfer, SW Johnson, M Masserini… - Biochemical …, 1990 - portlandpress.com
… The pH optimum of the brain enzyme and its apparent Km for the synthetic substrate 4-methylumbelliferyl alpha-L-fucopyranoside were 5.5 and 0.07 mM respectively. Pellet-associated …
Number of citations: 22 portlandpress.com
LD LAURY-KLEINTOP - 1987 - elibrary.ru
Mouse tissues contain unusual basic isoelectric forms (pI''s of 8.3 and 9.0) of (alpha)-L-fucosidase in addition to the usual acidic and neutral forms previously described in tissues of …
Number of citations: 0 elibrary.ru
RL Hopfer, JA Alhadeff - Biochemical Journal, 1985 - portlandpress.com
… C for up to 29 days, comparable thermostability after preincubation at 50 degrees C, comparable apparent Km values (0.07-0.08 mM) for 4-methylumbelliferyl alpha-L-fucopyranoside, …
Number of citations: 7 portlandpress.com
JJ Venditti, TC Mendelson… - The Open Reproductive …, 2009 - benthamopen.com
… Fluorometric enzyme assays using 4methylumbelliferyl-alpha-L-fucopyranoside [4-MU-fuc] as a substrate provided direct quantification of enzyme activity in both the soluble and …
Number of citations: 6 benthamopen.com
MK McDowell - 2020 - harbor.klnpa.org
… Alpha-L-fucosidase activity in zebrafish sperm was quantified using the substrate 4-methylumbelliferyl-alpha-L-fucopyranoside (4-MU-fuc) to produce a fluorometric product known as 4-…
Number of citations: 0 harbor.klnpa.org
RM Taylor, BRH Farrow… - Journal of Small Animal …, 1987 - Wiley Online Library
… Plasma and leucocyte alpha-L-fucosidase activity was determined using the 4methylumbelliferyl alpha-L-fucopyranoside substrate according to methods previously described (Healy …
Number of citations: 27 onlinelibrary.wiley.com
WG Johnson, JL Hong - Biochemical genetics, 1986 - Springer
… Alpha-L-fucosidase was assayed using the artificial fluorogenic substrate 4-methylumbelliferyl-alpha-L-fucopyranoside (4MU-alpha-L-fuc; purchased from Sigma Chemical Co., St. Louis…
Number of citations: 9 link.springer.com

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